molecular formula C19H29NO2 B2810809 Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate CAS No. 2248293-40-3

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate

Cat. No. B2810809
M. Wt: 303.446
InChI Key: HYNDSGZWCGPEMP-UHFFFAOYSA-N
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Description

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, also known as CXM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CXM is a carbamate derivative that has been synthesized using various methods, and its unique chemical structure allows it to interact with biological systems in a specific manner.

Mechanism Of Action

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate exerts its effects by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate also modulates the activity of immune cells by binding to specific receptors on the cell surface.

Biochemical And Physiological Effects

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has been shown to have a range of biochemical and physiological effects, including improved cognitive function, modulation of immune cell activity, and increased levels of acetylcholine in the brain. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate in lab experiments is its specificity for acetylcholinesterase, which allows for precise modulation of acetylcholine levels in the brain. However, one limitation of using Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate is its potential toxicity, as high doses of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate have been shown to be toxic to cells in vitro.

Future Directions

There are several future directions for research on Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, including its potential use as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate may also have applications in the treatment of autoimmune disorders, as it has been shown to modulate immune cell activity. Additionally, further research is needed to determine the optimal dosing and administration of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate for therapeutic use.

Synthesis Methods

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate can be synthesized using various methods, including the reaction of tert-butyl N-(2-methylphenyl)carbamate with cyclohexylmethylamine in the presence of a catalyst. Another method involves the reaction of tert-butyl N-(2-methylphenyl)carbamate with cyclohexylmethylamine hydrochloride in the presence of a base. Both methods result in the formation of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate, which can be purified using column chromatography.

Scientific Research Applications

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has been used in various scientific research applications, including as a tool for studying the function of the nervous system. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate can increase the levels of acetylcholine in the brain, leading to improved cognitive function. Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate has also been used in studies of the immune system, as it has been shown to modulate the activity of immune cells.

properties

IUPAC Name

tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-15-10-8-9-13-17(15)20(18(21)22-19(2,3)4)14-16-11-6-5-7-12-16/h8-10,13,16H,5-7,11-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNDSGZWCGPEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC2CCCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate

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